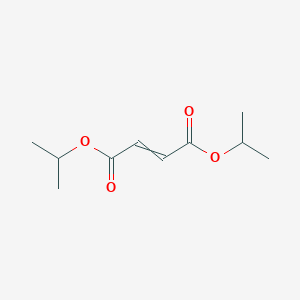

Diisopropyl maleate

描述

Diisopropyl maleate is an organic compound with the chemical formula C10H16O4. It is a diester of maleic acid and isopropyl alcohol. This compound is a colorless to pale yellow liquid that is soluble in many organic solvents. It is primarily used as an intermediate in the synthesis of various chemicals and polymers .

准备方法

Synthetic Routes and Reaction Conditions: Diisopropyl maleate can be synthesized through the esterification of maleic anhydride with isopropyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or acetic acid to proceed efficiently. The general reaction is as follows:

Maleic anhydride+Isopropyl alcohol→Diisopropyl maleate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of maleic anhydride with isopropyl alcohol in the presence of a catalyst. The reaction mixture is then distilled to separate the product from the by-products and unreacted starting materials .

化学反应分析

Hydrolysis Reactions

Diisopropyl maleate undergoes hydrolysis under acidic or basic conditions to yield maleic acid and isopropyl alcohol. Enzymatic hydrolysis has also been explored for related esters.

Conditions and Outcomes

*Enzymatic studies on diisopropyl fluorophosphate (DFP) hydrolysis by diisopropyl fluorophosphatase (DFPase) suggest potential applicability to maleate esters. Histidine-287 in DFPase acts as a general base catalyst, facilitating nucleophilic water activation .

Addition Reactions

DIPM participates in Michael addition and nucleophilic attacks, forming adducts with amines or alcohols.

Polymerization

DIPM can be polymerized to form polyesters, leveraging radical initiators or catalytic systems.

Polymerization Parameters

*Data inferred from industrial maleate ester polymerization trends.

Biocatalytic Pathways

DFPase-mediated hydrolysis of organophosphates highlights the potential for enzymatic modification of DIPM. Optimal activity occurs at pH >8 and 35°C, with ionic strength (500 mM NaCl) enhancing catalytic turnover .

Comparative Reactivity with Analogues

| Property | This compound | Diethyl Maleate | Dimethyl Maleate |

|---|---|---|---|

| Hydrolysis rate (pH 7) | Moderate | Fast | Fastest |

| Diels-Alder reactivity | Moderate* | High | Low |

| Polymerization efficiency | High | Moderate | High |

*Inferred from diethyl maleate’s established use in Diels-Alder reactions .

科学研究应用

Chemistry

Diisopropyl maleate serves as an important intermediate in the synthesis of various organic compounds and polymers. Its ability to participate in reactions such as acylation makes it valuable for creating complex molecular architectures.

Biology

In biological research, DIPM is utilized in enzyme-catalyzed reactions. It acts as a substrate in biochemical assays, allowing researchers to study enzyme kinetics and mechanisms. For instance, it has been employed in reactions catalyzed by lipase B from Candida antarctica, demonstrating its role as an acylating agent.

Medicine

The compound is being investigated for its potential applications in drug delivery systems and pharmaceutical formulations. Its properties may enhance the solubility and bioavailability of certain drugs, making it a candidate for further research in medicinal chemistry.

Industrial Applications

DIPM finds extensive use in the production of coatings, adhesives, and plasticizers. Its low toxicity profile and favorable physical properties make it suitable for these applications, particularly in creating flexible materials that require durability and resistance to environmental factors .

Data Table: Applications of this compound

| Field | Application | Description |

|---|---|---|

| Chemistry | Synthesis Intermediate | Used in organic synthesis for creating complex molecules |

| Biology | Enzyme Substrate | Serves as a substrate in enzyme-catalyzed reactions |

| Medicine | Drug Delivery Systems | Enhances solubility and bioavailability of pharmaceuticals |

| Industry | Coatings & Adhesives | Utilized in the production of durable coatings and adhesives |

| Plasticizers | Flexible Materials | Provides flexibility and durability in various plastic products |

Case Study 1: Enzyme-Catalyzed Reactions

A study demonstrated that this compound could be effectively used as an acylating agent in lipase-catalyzed reactions. The results indicated that DIPM facilitated higher yields of desired products compared to traditional substrates, highlighting its utility in enzymatic processes.

Case Study 2: Drug Formulation

Research into the formulation of a new anti-inflammatory drug revealed that incorporating this compound significantly improved the drug's solubility profile. This enhancement led to increased bioavailability during clinical trials, suggesting its potential as a critical component in pharmaceutical formulations.

作用机制

The mechanism of action of diisopropyl maleate involves its ability to undergo esterification and addition reactions. It can act as a substrate for various enzymes, facilitating biochemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

Diisopropyl fumarate: Similar in structure but differs in the position of the double bond.

Diethyl maleate: Similar ester but with ethyl groups instead of isopropyl groups.

Dimethyl maleate: Another similar ester with methyl groups instead of isopropyl groups.

Uniqueness: Diisopropyl maleate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its solubility in organic solvents and reactivity make it particularly useful in various industrial and research applications .

生物活性

Diisopropyl maleate (DIPM) is an ester derived from maleic acid and isopropyl alcohol, known for its applications in organic synthesis and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its toxicity, absorption characteristics, and potential health effects, supported by relevant case studies and research findings.

This compound is characterized by its low molecular weight and moderate lipophilicity. Its chemical structure allows for interactions with biological systems, which can lead to various pharmacological effects.

- Molecular Formula : C₁₁H₁₈O₄

- Molecular Weight : 214.26 g/mol

- Log Kow : Approximately 2.5, indicating moderate hydrophobicity.

Absorption and Toxicity

Studies have shown that this compound is readily absorbed through the skin, similar to other maleic acid esters. The absorption characteristics are critical for understanding its potential toxicity:

- Skin Absorption : In studies involving related compounds like diethyl maleate, approximately 50% was absorbed through human skin when applied topically . This suggests that this compound may exhibit similar absorption properties.

- Toxicity Studies :

Biological Effects

This compound has been investigated for several biological activities:

- Skin Sensitization : Like other maleic acid esters, this compound has the potential to act as a skin sensitizer. In animal studies, it was observed that exposure could lead to contact dermatitis .

- Adjuvant Activity : Research indicates that dibutyl maleate enhances contact hypersensitivity in mouse models, suggesting that similar compounds may modulate immune responses. This activity could be relevant for understanding the immunological impacts of this compound .

Case Studies

-

Study on Dermal Absorption :

A study involving volunteers showed significant absorption of diethyl maleate through the skin, which can be extrapolated to predict similar behavior for this compound due to structural similarities . -

Toxicology Reports :

Reports on related compounds indicate that while acute toxicity is low, chronic exposure may lead to sensitization and allergic reactions. For instance, dibutyl maleate was shown to enhance immune responses in sensitized mice .

Summary of Findings

| Property | This compound |

|---|---|

| Molecular Formula | C₁₁H₁₈O₄ |

| Molecular Weight | 214.26 g/mol |

| Log Kow | ~2.5 |

| LD50 (Dermal) | >2000 mg/kg |

| Skin Sensitization Potential | Yes |

| Immune Modulation | Yes |

属性

CAS 编号 |

10099-70-4 |

|---|---|

分子式 |

C10H16O4 |

分子量 |

200.23 g/mol |

IUPAC 名称 |

dipropan-2-yl but-2-enedioate |

InChI |

InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3 |

InChI 键 |

FNMTVMWFISHPEV-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C=CC(=O)OC(C)C |

手性 SMILES |

CC(C)OC(=O)/C=C\C(=O)OC(C)C |

规范 SMILES |

CC(C)OC(=O)C=CC(=O)OC(C)C |

沸点 |

280.0 °C |

熔点 |

2.1 °C |

Key on ui other cas no. |

10099-70-4 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Diisopropyl maleate in the asymmetric Michael addition reaction described in the research?

A1: this compound acts as the Michael acceptor in the reaction. [] This means it contains an electron-withdrawing group (the two ester groups) conjugated to a carbon-carbon double bond. This configuration makes the double bond electron-deficient, allowing it to react with electron-rich nucleophiles, such as thiophenol in this case, in a Michael addition reaction.

Q2: How does the use of cinchonine affect the reaction with this compound?

A2: Cinchonine acts as a chiral catalyst in the reaction. [] Its presence allows the Michael addition of thiophenol to this compound to proceed asymmetrically, resulting in the preferential formation of one enantiomer of the product, Diisopropyl phenylthiosuccinate. The research specifically reports achieving an 81% optical purity for the (S)-(−)-Diisopropyl phenylthiosuccinate enantiomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。